3-Fluorooxane-4,4-diol

Description

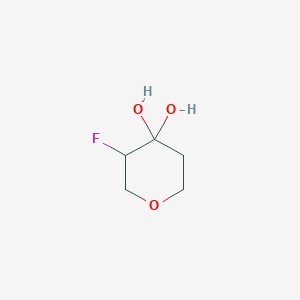

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluorooxane-4,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQIVNQXMOFOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorooxane 4,4 Diol and Analogous Structures

Strategies for the Construction of Substituted Oxane Rings

Cyclization Reactions for Cyclic Ether Formation

Intramolecular cyclization is the most prevalent strategy for forming oxane rings. Several key methods are frequently employed, each with its own advantages depending on the available starting materials and desired substitution patterns.

Williamson Ether Synthesis: This classic method involves the intramolecular reaction of a halo-alcohol. For oxane synthesis, a 5-halopentan-1-ol is treated with a base to deprotonate the alcohol, which then acts as a nucleophile to displace the halide, forming the cyclic ether. The efficiency of this reaction is high for forming five- and six-membered rings.

Acid-Catalyzed Cyclization of Diols: 1,5-diols can undergo cyclodehydration in the presence of an acid catalyst to form an oxane ring. wikipedia.org This method involves protonation of one hydroxyl group, which then leaves as a water molecule, allowing the remaining hydroxyl group to attack the resulting carbocation to close the ring.

Intramolecular Addition to Alkenes: Alkenols can be cyclized under electrophilic conditions. For instance, an intramolecular oxymercuration-demercuration reaction of a pent-4-en-1-ol can yield a substituted oxane. Similarly, palladium-catalyzed intramolecular addition of alcohols to alkenes provides a powerful and stereocontrolled route to cyclic ethers. nih.gov

Prins Cyclization: The Prins reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. When a homoallylic alcohol is used, a Prins cyclization can occur, leading to the formation of a substituted tetrahydropyran (B127337) ring system. thieme-connect.com

Ring-Closing Metathesis (RCM): A diene containing an ether linkage can be cyclized using a ruthenium catalyst, such as a Grubbs' catalyst, to form an unsaturated oxane ring via RCM. The resulting double bond can then be hydrogenated if the saturated oxane is the target. thieme-connect.com

Stereocontrol Approaches in Oxane Ring Synthesis

Achieving stereocontrol is critical in the synthesis of substituted oxanes, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov Control can be exerted through substrate-based or reagent-based strategies.

In substrate-controlled approaches, the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclization. For example, in the cyclization of diols or haloalcohols, the pre-existing stereocenters in the carbon chain will direct the formation of new stereocenters during ring closure to minimize steric interactions. acs.org An iodine-mediated cyclization of unsaturated alcohols, for instance, can proceed with excellent relative stereocontrol, where the choice of olefin geometry (E or Z) and the existing stereochemistry of the alcohol influence the final configuration of the product. acs.org

Palladium-catalyzed cyclizations of phosphono allylic carbonates bearing a pendant hydroxyl group can also proceed with predictable stereochemistry and complete transfer of chirality from a non-racemic starting material. nih.gov Similarly, enantioselective synthesis of oxetanes, a related smaller cyclic ether, has been achieved through enantioselective reduction of a β-halo ketone followed by a Williamson ether cyclization, demonstrating that chirality induced in an early step can be preserved during the ring-forming reaction. acs.org

Introduction of Fluorine into Cyclic Ether Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their properties, including metabolic stability and binding affinity, making fluorination a key strategy in medicinal chemistry. acs.orgnih.gov For a molecule like 3-fluorooxane-4,4-diol, fluorine can be introduced either before or after the construction of the oxane ring.

Selective Fluorination Techniques for Oxane Derivatives

Selective fluorination involves the use of specialized reagents that can deliver a fluorine atom to a specific position on a molecule. These methods are broadly categorized as electrophilic or nucleophilic fluorination.

Electrophilic Fluorination: This involves the reaction of an electron-rich substrate, such as an enol or enol ether derived from an oxane-4-one precursor, with an electrophilic fluorine source ("F+"). Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. numberanalytics.comorganic-chemistry.org For example, direct fluorination at the C3 position of an oxane ring could be achieved by first forming the enolate of an oxane-4-one precursor, which is then quenched with an electrophilic fluorinating agent.

Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride (B91410) source ("F-"), such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), to displace a leaving group. numberanalytics.com A common approach for synthesizing a 3-fluorooxane (B3054839) would be the ring-opening of a 3,4-epoxyoxane precursor. The fluoride ion attacks one of the epoxide carbons, leading to a fluoro-alcohol.

Electrochemical Fluorination: Anodic fluorination using fluoride salts like Et₄NF·4HF can also be used to regioselectively fluorinate cyclic ethers, providing a direct method for introducing fluorine. alfa-chemistry.com

Stereoselective Fluorination Strategies

Controlling the stereochemistry of the newly introduced C-F bond is a significant synthetic challenge. Several strategies have been developed to address this.

One effective method is the fluorinative ring-expansion of a smaller cyclic ether. For example, a five-membered cyclic ether with an iodoalkyl substituent can react with a reagent like p-iodotoluene difluoride to undergo a ring-expansion to a six-membered fluorinated cyclic ether. electronicsandbooks.com This reaction proceeds stereoselectively, with a fluoride ion attacking an oxonium ion intermediate in an Sₙ2 fashion, allowing the stereochemistry of the product to be controlled. electronicsandbooks.com

Another powerful approach involves the diastereoselective or enantioselective fluorination of a ketone precursor. The use of chiral auxiliaries or chiral catalysts can direct the incoming electrophilic fluorinating agent to one face of an enolate, leading to the formation of a single enantiomer of the α-fluoroketone. rsc.org Asymmetric allylation of cyclic fluorinated silyl (B83357) enol ethers catalyzed by palladium complexes has also been shown to produce chiral α-fluoroketones with high enantiomeric excess. rsc.org

Formation and Stabilization of Geminal Diol Functionalities

Geminal diols, which feature two hydroxyl groups on the same carbon, are typically unstable intermediates that exist in equilibrium with their corresponding carbonyl compounds (ketones or aldehydes). acs.orgquora.com The position of this equilibrium is highly dependent on the electronic environment. wikipedia.org

The direct precursor to this compound is 3-fluorooxane-4-one. The geminal diol is formed by the nucleophilic addition of water to the carbonyl group of this ketone. pageplace.de

K(eq) = [gem-diol] / ([ketone][H₂O])

For most simple ketones, this equilibrium lies far to the left, favoring the carbonyl form. However, the stability of the geminal diol (the hydrate) is significantly increased by the presence of strong electron-withdrawing groups on the adjacent (α) or the same (geminal) carbon. wikipedia.orgmasterorganicchemistry.com These groups destabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack by water more favorable.

In the case of this compound, the highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect stabilizes the hydrated gem-diol form relative to the ketone, shifting the equilibrium to the right and allowing for the isolation of the geminal diol. quora.comwikipedia.org Intramolecular hydrogen bonding between one of the hydroxyl groups and the C3 fluorine atom could also contribute to the stabilization of the geminal diol structure.

Therefore, the synthesis of the this compound functionality is typically achieved in the final step by simple hydration of the corresponding 3-fluorooxane-4-one precursor, often under mild acidic or basic conditions, with the electronic properties imparted by the adjacent fluorine atom being the key to the product's stability. pageplace.de

Hydration Reactions of Carbonyl Precursors in Cyclic Systems

The formation of a geminal diol, such as the one present in this compound, is typically achieved through the hydration of a corresponding carbonyl precursor, in this case, 3-fluorooxan-4-one. The reaction involves the nucleophilic addition of water to the carbonyl carbon. This process is reversible, and the position of the equilibrium is influenced by the structure of the carbonyl compound.

The hydration of aldehydes and ketones can be catalyzed by either acid or base.

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the formation of an alkoxide intermediate, which is subsequently protonated by water to yield the geminal diol and regenerate the hydroxide catalyst. libretexts.orglibretexts.orgyoutube.com

Step 1: Nucleophilic attack by hydroxide on the carbonyl carbon.

Step 2: Protonation of the resulting alkoxide by water.

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.orgyoutube.com A subsequent deprotonation step by water yields the geminal diol and regenerates the hydronium ion catalyst. utexas.edu

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water on the activated carbonyl carbon.

Step 3: Deprotonation to form the geminal diol.

The general mechanisms for base- and acid-catalyzed hydration are depicted below:

| Catalysis Type | Mechanism |

| Base-Catalyzed | 1. OH⁻ attacks the carbonyl carbon. 2. The alkoxide intermediate is protonated by H₂O. |

| Acid-Catalyzed | 1. The carbonyl oxygen is protonated by H₃O⁺. 2. H₂O attacks the protonated carbonyl. 3. Deprotonation by H₂O yields the gem-diol. |

Factors Influencing Geminal Diol Stability and Equilibrium in a Cyclic Environment

The equilibrium between a ketone and its corresponding geminal diol is a critical factor in the synthesis and isolation of compounds like this compound. In aqueous solutions, most ketones exist predominantly in their carbonyl form. However, several factors can shift the equilibrium towards the more stable geminal diol, particularly within a cyclic framework. stackexchange.com

Electronic Effects: The presence of electron-withdrawing groups on the carbon atom adjacent (α) to the carbonyl group significantly stabilizes the geminal diol. libretexts.orgstackexchange.com In the case of 3-fluorooxan-4-one, the highly electronegative fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect. This effect destabilizes the partial positive charge on the carbonyl carbon, thereby favoring the formation of the hydrate (B1144303). libretexts.org For instance, the equilibrium constant for the hydration of chloral (B1216628) is large due to the electron-withdrawing trichloromethyl group. doubtnut.com Similarly, hexafluoroacetone (B58046) exists almost entirely as its hydrate due to the powerful inductive effects of the two trifluoromethyl groups. libretexts.orgdoubtnut.com

Steric Effects: Steric hindrance around the carbonyl group can disfavor the formation of the geminal diol. The change in hybridization from sp² (bond angle ~120°) in the ketone to sp³ (bond angle ~109.5°) in the geminal diol brings the substituents closer together, increasing steric strain. Consequently, ketones with bulky substituents are less likely to form stable hydrates. stackexchange.comyoutube.com

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups of the geminal diol can contribute to its stability. stackexchange.comdoubtnut.com This is particularly relevant in cyclic systems where the geometry may favor such interactions, leading to the formation of a stable five- or six-membered ring structure through hydrogen bonding. echemi.comstackexchange.com

The following table summarizes the influence of these factors on the ketone-geminal diol equilibrium:

| Factor | Effect on Geminal Diol Formation | Example |

| Electron-withdrawing groups | Favors gem-diol formation | Chloral hydrate, Hexafluoroacetone hydrate doubtnut.com |

| Steric hindrance | Disfavors gem-diol formation | Acetone vs. Formaldehyde youtube.com |

| Ring strain in ketone | Favors gem-diol formation | Cyclopropanone hydrate stackexchange.com |

| Intramolecular H-bonding | Can favor gem-diol formation | Chloral hydrate doubtnut.com |

The equilibrium constants (Khyd) for the hydration of various cyclic ketones illustrate these principles:

| Cyclic Ketone | Khyd | Reference |

| Cyclopropanone | High (favored) | stackexchange.com |

| Cyclobutanone | Moderately high | stackexchange.com |

| Cyclopentanone | 0.2 | colby.edu |

| Cyclohexanone | 0.01 | colby.edu |

| Acetone (for comparison) | 0.0014 | youtube.com |

Integrated Synthetic Pathways Towards this compound

A plausible and integrated synthetic pathway to this compound commences with a suitable oxane precursor, followed by selective fluorination and subsequent hydration.

A key intermediate in this pathway is 3-fluorooxan-4-one . The synthesis of this compound can be achieved through the electrophilic fluorination of tetrahydropyran-4-one (also known as oxan-4-one). nih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for such transformations. nih.gov The reaction is typically conducted in an organic solvent like acetonitrile. The mechanism is believed to proceed through the enol or enolate form of the ketone.

Step 1: Electrophilic Fluorination of Oxan-4-one The synthesis of 3-fluorooxan-4-one from oxan-4-one using an electrophilic fluorine source like Selectfluor®.

Reactants: Oxan-4-one, Selectfluor®

Solvent: Acetonitrile

Conditions: The reaction may be performed at room temperature, although in some cases refluxing conditions might be necessary to drive the reaction to completion, especially if the enolization is slow. sapub.org

Step 2: Hydration of 3-Fluorooxan-4-one The resulting 3-fluorooxan-4-one is then subjected to hydration to form the target compound, this compound. As previously discussed, the presence of the electron-withdrawing fluorine atom at the α-position is expected to shift the equilibrium significantly towards the geminal diol. sapub.org This hydration can be carried out in an aqueous medium, potentially with acid or base catalysis to accelerate the attainment of equilibrium.

| Step | Reaction | Key Reagents & Conditions | Product |

| 1 | Electrophilic Fluorination | Oxan-4-one, Selectfluor®, Acetonitrile | 3-Fluorooxan-4-one |

| 2 | Hydration | 3-Fluorooxan-4-one, Water (optional acid/base catalyst) | This compound |

An alternative approach could involve the direct fluorination of oxane-4,4-diol, though this would likely require protection of the diol functionality prior to fluorination, followed by a deprotection step. Another potential route involves the ring-opening of a 3,4-epoxyoxane precursor with a fluoride source, followed by oxidation and hydration.

Mechanistic Investigations and Reactivity of 3 Fluorooxane 4,4 Diol

Reaction Mechanisms Involving Fluorinated Cyclic Ethers

The presence of a fluorine atom on the oxane ring significantly influences its chemical behavior, particularly in reactions involving the ether linkage. The high electronegativity of fluorine creates a strong C-F bond and induces a dipole moment, affecting the stability and reactivity of adjacent atoms.

Ring-Opening Reactions of Fluorinated Oxanes

The oxane ring in 3-Fluorooxane-4,4-diol can undergo ring-opening reactions, typically under acidic conditions. The mechanism is initiated by the protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack. The position of the fluorine atom at C-3 is expected to exert a significant directing effect on the regioselectivity of this process.

Under acidic catalysis, the ether oxygen is protonated, forming an oxonium ion. This activation facilitates nucleophilic attack. The electronic influence of the fluorine atom at the C-3 position is a critical factor in determining the outcome of the ring-opening. The electron-withdrawing nature of fluorine can destabilize a developing positive charge on the adjacent C-2 and C-4 carbons, thereby influencing the site of nucleophilic attack. For instance, in the acid-catalyzed ring-opening of α-fluorinated oxetanes, the electronic effects of the fluorine atom have been shown to govern the regioselectivity of the reaction, even in the presence of bulky substituents. researchgate.netbeilstein-journals.org A similar effect would be anticipated for 3-fluorooxane (B3054839) systems.

The reaction of fluorinated epoxides, which are three-membered cyclic ethers, provides further insight. These compounds can undergo ring-opening through a 1,2-fluorine shift mechanism when treated with a Lewis acid or Brønsted acid. cas.cn This suggests that the C-F bond itself can participate in the reaction, leading to skeletal rearrangements.

A comparative look at the acid-catalyzed ring-opening of related fluorinated heterocycles can provide insights into the expected reactivity of this compound.

| Substrate | Conditions | Products | Key Observations | Reference |

|---|---|---|---|---|

| α-Fluorinated Oxetanes | Chiral Brønsted Acid | Chiral quaternary centers | High enantioselectivity and functional group compatibility. | researchgate.net |

| Fluoroalkylidene-oxetanes | HBr in Diethyl Ether | Tetrasubstituted fluoroalkenes | Excellent yield and E/Z selectivity, directed by the fluorine atom. | beilstein-journals.org |

| Monofluorinated Epoxides | TiF₄ or Pyridine-9HF | α-Fluorinated ketones | Involves a formal catalytic 1,2-fluorine shift. | cas.cn |

Intramolecular Rearrangements and Cycloreversion Processes in Fluorinated Oxanes

Intramolecular rearrangements in fluorinated oxanes can be triggered by various stimuli, including heat or chemical reagents. The presence of the fluorine atom can influence the stability of intermediates and transition states, thereby dictating the reaction pathway. For example, the thermal rearrangement of 2-fluoroepoxides is known to yield α-fluorocarbonyl compounds. cas.cn

Reactivity of Geminal Diol Moieties in Cyclic Structures

Geminal diols, or hydrates, are often in equilibrium with their corresponding carbonyl compounds. wikipedia.orgwikipedia.org The stability of the gem-diol is influenced by the electronic nature of the surrounding substituents.

Dehydration and Condensation Pathways of Cyclic Gem-Diols

The 4,4-diol moiety in this compound is expected to be in a reversible equilibrium with the corresponding ketone, 3-fluorooxan-4-one. openstax.orglibretexts.org This dehydration is typically acid or base-catalyzed. libretexts.orglibretexts.org The equilibrium position is highly dependent on the substituents on the ring. Electron-withdrawing groups, such as the fluorine atom at C-3, are known to stabilize the gem-diol form. wikipedia.orgquora.com For instance, chloral (B1216628) hydrate (B1144303) and hexafluoroacetone (B58046) hydrate are stable gem-diols due to the strong electron-withdrawing effects of the trihalomethyl groups. wikipedia.orgquora.com Therefore, it is plausible that the fluorine atom in this compound enhances the stability of the gem-diol compared to its non-fluorinated counterpart.

The mechanism for acid-catalyzed dehydration involves protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a resonance-stabilized carbocation, which is then deprotonated to yield the ketone. pearson.com Base-catalyzed dehydration proceeds via deprotonation of a hydroxyl group to form an alkoxide, which then expels a hydroxide (B78521) ion.

Condensation reactions can also occur, particularly under forcing conditions, leading to the formation of dimers or oligomers. wikipedia.org

Nucleophilic and Electrophilic Transformations at Geminal Diol Centers

The carbon atom of the geminal diol is electrophilic and can be attacked by nucleophiles. However, this reactivity is often masked by the equilibrium with the more electrophilic ketone form. Reactions that are characteristic of ketones, such as the formation of acetals, can be expected to occur with this compound in the presence of an alcohol and an acid catalyst, proceeding through the ketone intermediate. chemistrysteps.com

The hydroxyl groups of the gem-diol can also act as nucleophiles. For example, they can be acylated or alkylated under appropriate conditions. However, the proximity of the two hydroxyl groups may lead to the formation of cyclic derivatives.

Electronic and Stereoelectronic Effects of Fluorine on Reactivity

The fluorine atom at the C-3 position exerts profound electronic and stereoelectronic effects that modulate the reactivity of the entire molecule. google.comnih.gov

The strong inductive effect (-I) of fluorine withdraws electron density from the surrounding carbon atoms, making them more electrophilic. nih.govacs.org This effect is expected to influence the acidity of neighboring C-H bonds and the reactivity of the geminal diol. The electron-withdrawing nature of fluorine stabilizes the gem-diol form, as previously mentioned. wikipedia.org

Another important stereoelectronic interaction is the "fluorine Perlin-like effect," which is observed in the one-bond C-F spin-spin coupling constants and can be used to determine the axial or equatorial orientation of the C-F bond. nih.gov The magnitude of this effect is influenced by hyperconjugative interactions and dipolar effects.

The interplay of these electronic and stereoelectronic effects is summarized in the table below:

| Effect | Description | Impact on this compound | Reference |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density along the sigma bond due to fluorine's high electronegativity. | Increases electrophilicity of adjacent carbons; stabilizes the gem-diol. | wikipedia.orgnih.govacs.org |

| Fluorine Gauche Effect | Preference for a gauche conformation between a C-F bond and a vicinal C-O or C-C bond. | Influences the conformational equilibrium of the oxane ring, affecting reactivity. | beilstein-journals.orgst-andrews.ac.ukrsc.orgwikipedia.org |

| Fluorine Perlin-like Effect | Stereochemical dependence of one-bond C-F spin-spin coupling constants. | Can be used to probe the stereochemistry of the C-F bond. | nih.gov |

Inductive Effects on Adjacent Reaction Centers in this compound

The fluorine atom at the C-3 position of the oxane ring exerts a significant inductive effect on the adjacent reaction centers, primarily the geminal diol at C-4. Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect (-I) that is transmitted through the sigma bonds of the molecule. cdnsciencepub.comacs.org This effect has several important consequences for the reactivity of the 4,4-diol moiety.

The electron density at the C-4 carbon is reduced, making it more electrophilic. This enhanced electrophilicity can influence the rates of reactions involving nucleophilic attack at this position. Furthermore, the inductive effect of the fluorine atom stabilizes the gem-diol group. Gem-diols are in equilibrium with their corresponding ketones or aldehydes in aqueous solution, and the position of this equilibrium is sensitive to electronic effects. beilstein-journals.orgacs.org Electron-withdrawing groups, such as fluorine, are known to favor the hydrated, or gem-diol, form. beilstein-journals.orgacs.org In the case of this compound, the fluorine atom at the adjacent carbon would be expected to shift the equilibrium further towards the diol compared to an unsubstituted oxane-4,4-diol.

The acidity of the hydroxyl protons of the gem-diol is also influenced by the inductive effect of the fluorine atom. By withdrawing electron density, the fluorine atom stabilizes the conjugate base (alkoxide) formed upon deprotonation, thereby increasing the acidity of the hydroxyl groups. Studies on fluorinated alcohols and diols have consistently shown a decrease in pKa values with increasing fluorination. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, the pKa of perfluoropinacol (B1203177) is significantly lower than that of its non-fluorinated analog. researchgate.net While specific pKa data for this compound is not available, it is reasonable to infer that its hydroxyl groups will be more acidic than those of oxane-4,4-diol. This increased acidity can have implications for its behavior in base-catalyzed reactions.

A summary of the expected inductive effects is presented in the table below.

| Property Affected | Expected Influence of 3-Fluoro Group | Rationale |

| Electrophilicity of C-4 | Increased | Strong -I effect of fluorine reduces electron density at C-4. |

| Stability of Gem-Diol | Increased | Electron-withdrawing groups stabilize the hydrate form over the ketone. beilstein-journals.orgacs.org |

| Acidity of OH groups | Increased | Stabilization of the conjugate base through the -I effect. cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Conformational Preferences and Their Influence on the Reactivity Profile

The oxane ring in this compound is expected to adopt a chair conformation to minimize steric strain. The substituents, the fluorine atom at C-3 and the two hydroxyl groups at C-4, can occupy either axial or equatorial positions. The conformational preference of these substituents is governed by a combination of steric and stereoelectronic effects.

For a fluorine substituent on a cyclohexane (B81311) or tetrahydropyran (B127337) ring, the conformational preference is not solely dictated by its steric bulk. While fluorine is larger than hydrogen, it is still a relatively small atom. Stereoelectronic effects, such as the gauche effect and hyperconjugation, can play a significant role in determining the most stable conformation. beilstein-journals.orgresearchgate.net In some fluorinated piperidines and other heterocycles, an axial orientation of the fluorine atom is surprisingly preferred due to favorable hyperconjugative interactions between the lone pairs of the heteroatom and the antibonding orbital of the C-F bond (anomeric effect). rsc.org However, in this compound, the fluorine is at the C-3 position, and the situation is more complex due to the presence of the gem-diol at C-4.

The conformational equilibrium of this compound will directly impact its reactivity. An axially oriented fluorine atom, for example, would present a different steric environment for an approaching reagent compared to an equatorially oriented one. Furthermore, the accessibility of the hydroxyl groups for reaction will depend on their axial or equatorial disposition. For instance, an axial hydroxyl group might be more sterically hindered to attack by a bulky reagent. The specific chair conformation adopted will therefore define the trajectory of approaching reactants and influence the stereochemical outcome of reactions.

While specific computational or experimental data for the conformational preferences of this compound are not available, data from related fluorinated tetrahydropyrans can provide insights. amazonaws.comacs.org NMR spectroscopic studies on such compounds have been instrumental in elucidating their conformational equilibria. amazonaws.comnih.gov

Acid- and Base-Catalyzed Reactions of this compound

The presence of the fluorine atom and the gem-diol functionality makes this compound susceptible to both acid- and base-catalyzed transformations.

Acid-Catalyzed Reactions:

In the presence of an acid, the oxygen atoms of the hydroxyl groups or the oxane ring can be protonated. Protonation of one of the hydroxyl groups of the gem-diol can facilitate its dehydration to form a protonated ketone, which can then undergo further reactions.

A more significant acid-catalyzed reaction would be the ring-opening of the oxane. Protonation of the ring oxygen would make the adjacent carbon atoms (C-2 and C-6) more electrophilic and susceptible to nucleophilic attack. chimia.ch The presence of the electron-withdrawing fluorine atom at C-3 would likely disfavor the formation of a carbocation at the adjacent C-2 and C-4 positions, potentially influencing the regioselectivity of the ring-opening reaction. Studies on the acid-catalyzed ring-opening of epoxides have shown that electron-withdrawing substituents can retard the reaction rate. chimia.ch It is plausible that a similar effect would be observed for the acid-catalyzed reactions of this compound.

Base-Catalyzed Reactions:

Under basic conditions, the more acidic protons of the gem-diol can be abstracted. acs.org As discussed in section 3.3.1, the inductive effect of the fluorine atom increases the acidity of the hydroxyl groups, making deprotonation more favorable compared to a non-fluorinated analogue. The resulting mono- or di-alkoxide can then act as a nucleophile in subsequent reactions.

The gem-diol is in equilibrium with the corresponding ketone, 3-fluorooxane-4-one. The formation of this ketone would be facilitated by base, which can catalyze the dehydration. beilstein-journals.orgacs.org Once formed, the 3-fluorooxane-4-one can undergo a variety of base-catalyzed reactions. For example, the proton at the C-3 position, being alpha to both the ketone and the fluorine atom, would be significantly acidic and could be removed by a base to form an enolate. chemtube3d.com The stability and reactivity of this enolate would be influenced by the presence of the fluorine atom. The enolate could then participate in reactions such as aldol (B89426) condensations or alkylations.

The table below summarizes potential acid- and base-catalyzed reactions.

| Catalyst | Potential Reaction | Mechanistic Considerations |

| Acid | Dehydration of gem-diol | Protonation of a hydroxyl group followed by loss of water to form a ketone. |

| Ring-opening | Protonation of the ring oxygen followed by nucleophilic attack. The fluorine at C-3 may influence regioselectivity. chimia.ch | |

| Base | Deprotonation of gem-diol | Formation of an alkoxide, which can act as a nucleophile. |

| Formation of 3-fluorooxane-4-one | Base-catalyzed dehydration of the gem-diol. beilstein-journals.orgacs.org | |

| Enolate formation | Deprotonation at C-3 of the corresponding ketone to form an enolate for further reactions. chemtube3d.com |

Advanced Spectroscopic Characterization in Research on 3 Fluorooxane 4,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei. For 3-Fluorooxane-4,4-diol, a multi-faceted NMR approach utilizing ¹⁹F, ¹H, and ¹³C nuclei is essential for a complete structural assignment.

¹⁹F NMR for Elucidating Fluorine Environments and Interactions

Given that the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org Its utility is enhanced by a very large chemical shift dispersion, which often exceeds 800 ppm, minimizing the likelihood of signal overlap that can complicate ¹H NMR spectra. wikipedia.orgicpms.cz

In the specific case of this compound, the fluorine atom's chemical shift provides direct insight into its local electronic environment. Research indicates a ¹⁹F NMR signal appearing at approximately -120 ppm, which is characteristic of a fluorine atom attached to a saturated carbon within a cyclic system. The precise chemical shift is influenced by the electronegativity of neighboring atoms, including the oxygen in the oxane ring and the hydroxyl groups at the C4 position.

Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) offers valuable structural data. This through-bond scalar coupling is routinely observed over two to six bonds in ¹⁹F NMR, providing information on molecular connectivity. icpms.cz For this compound, coupling between the fluorine at C3 and protons on adjacent carbons (C2 and C4) would manifest as well-defined multiplets, allowing for confirmation of the fluorine's position within the ring. The magnitude of these coupling constants, particularly geminal (²J) and vicinal (³J) couplings, can also provide clues about the conformation and stereochemistry of the oxane ring.

¹H and ¹³C NMR for Structural Elucidation of Cyclic Systems and Geminal Diols

¹H and ¹³C NMR spectroscopy are fundamental to mapping the carbon skeleton and proton environments of this compound.

¹H NMR: The proton spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, specific signals are expected for the protons on the oxane ring and the hydroxyl protons of the geminal diol. The diol protons are reported to resonate in the range of δ 4.2–4.5 ppm. The protons on the carbon atoms of the oxane ring will appear as multiplets due to coupling with each other and, significantly, with the fluorine atom at C3.

¹³C NMR: ¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. libretexts.org A key advantage is its wide chemical shift range (up to 200 ppm), which typically allows for the resolution of individual carbon signals. libretexts.org For this compound, distinct signals would be expected for each carbon in the oxane ring. The carbon bearing the fluorine (C3) would show a large C-F coupling constant, definitively confirming the point of fluorination. The C4 carbon, bonded to two oxygen atoms of the geminal diol, would appear at a characteristic downfield shift.

| Nucleus | Technique | Observed Chemical Shift (δ) / ppm | Key Structural Information |

|---|---|---|---|

| ¹⁹F | ¹⁹F NMR | ~ -120 | Confirms the electronic environment of the fluorine atom on a saturated carbon in a cyclic system. |

| ¹H | ¹H NMR | 4.2 - 4.5 | Signal range for the protons of the geminal diol (OH groups). |

| ¹³C | ¹³C NMR | - | Expected to show distinct signals for each ring carbon, with C-F coupling visible for the C3 carbon. |

Multidimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign all ¹H and ¹³C signals and to determine the stereochemistry of this compound, multidimensional NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the tracing of connections between protons on adjacent carbons within the oxane ring.

HSQC: An HSQC experiment correlates directly bonded carbon and proton atoms, enabling the definitive assignment of which protons are attached to which carbons.

HMBC: An HMBC experiment detects longer-range correlations (typically over 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying connections across quaternary carbons or heteroatoms. In this molecule, HMBC could show correlations from the diol protons to the C4 carbon.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the stereochemical arrangement by identifying protons that are close in space, providing crucial information about the conformation of the oxane ring and the relative orientation of the fluorine substituent.

Solid-State NMR for Crystalline Forms and Hydration Studies

While solution-state NMR provides information on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful tool for characterizing molecules in their crystalline or amorphous solid forms. emory.edunih.gov In the solid state, anisotropic (orientation-dependent) interactions are not averaged out by tumbling, resulting in broad spectral lines. emory.edu Techniques like magic-angle spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. nih.govlongdom.org

For this compound, ssNMR could be used to:

Investigate Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct spectral signatures due to differences in molecular packing and intermolecular interactions.

Study Hydration: Geminal diols can be stabilized by water molecules. ssNMR can probe the structure and dynamics of any associated water of hydration in the crystal lattice.

Confirm Conformation: Provide precise measurements of bond lengths and angles in the solid state, offering a definitive picture of the molecule's ground-state conformation without the influence of a solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. lu.se These two methods are often complementary: IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (often non-polar bonds). photothermal.comspectroscopyonline.com

For this compound, the spectra would be characterized by specific vibrational bands corresponding to its functional groups:

O-H Stretching: A strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be a clear indicator of the hydroxyl groups of the geminal diol.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H bonds of the oxane ring.

C-F Stretching: A strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range, would be characteristic of the carbon-fluorine bond.

C-O Stretching: Vibrations corresponding to the C-O bonds of the ether linkage in the ring and the diol would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary data, particularly for the carbon-carbon bonds of the ring skeleton. mt.com The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" for the identification and structural confirmation of this compound.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Stretching | O-H (Diol) | 3200 - 3600 | IR (Strong, Broad) |

| Stretching | C-H (Aliphatic) | 2850 - 3000 | IR, Raman |

| Stretching | C-F | 1000 - 1400 | IR (Strong) |

| Stretching | C-O (Ether and Diol) | 1000 - 1300 | IR |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate a protonated molecular ion [M+H]⁺. HRMS analysis has confirmed the molecular formula through the detection of this ion at an m/z value of 163.05. This experimental value would closely match the calculated exact mass for the formula C₅H₁₀FO₃⁺.

In addition to molecular formula confirmation, mass spectrometry can provide structural information through fragmentation analysis. By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions is produced. The analysis of these fragments, such as the loss of water (H₂O) or other small neutral molecules from the parent structure, can help to piece together the molecule's connectivity and confirm the nature of its functional groups.

| Technique | Ion | Observed m/z | Information Provided |

|---|---|---|---|

| High-Resolution ESI-MS | [M+H]⁺ | 163.05 | Confirms the molecular weight and allows for determination of the elemental formula (C₅H₉FO₃). |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. umassd.edu This method provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's structure and its interactions in the solid state.

While specific, publicly accessible single-crystal X-ray diffraction data for this compound is not extensively documented in the literature, the technique remains the gold standard for its structural elucidation. For related fluorinated oxane compounds, X-ray crystallography has been instrumental in confirming molecular stereochemistry and revealing the influence of fluorine substitution on the conformation of the six-membered ring.

Detailed Research Findings

Research on analogous fluorinated cyclic ethers indicates that the introduction of a highly electronegative fluorine atom significantly impacts the molecule's geometry. In the case of this compound, the fluorine atom at the C3 position is expected to induce a distortion of the typical chair conformation of the oxane ring. This distortion arises from a combination of steric and electronic effects, including the gauche effect, which can favor specific torsional angles involving the fluorine substituent.

A complete crystallographic analysis would provide the definitive solid-state structure, confirming the relative stereochemistry of the substituents and quantifying the conformational distortions induced by the fluorine atom.

Illustrative Crystallographic Data Table

The following table outlines the typical parameters that would be determined from a single-crystal X-ray diffraction experiment for this compound. The values presented are hypothetical and serve to illustrate the type of data generated.

| Parameter | Description | Example Data |

| Chemical Formula | The elemental composition of the molecule. | C₅H₉FO₃ |

| Formula Weight | The mass of one mole of the compound. | 136.12 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 6.2 Å, c = 10.1 Åα = 90°, β = 95°, γ = 90° |

| Volume | The volume of the unit cell. | 527.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The theoretical density of the crystal. | 1.710 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Computational and Theoretical Chemistry Studies of 3 Fluorooxane 4,4 Diol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and provide precise energetic information. nih.gov This foundation allows for the prediction of a wide range of molecular characteristics, from geometry to reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are used to determine the ground-state electronic structure of molecules, providing insights into optimized geometries, vibrational frequencies, and various electronic properties. nih.gov For 3-Fluorooxane-4,4-diol, DFT calculations, often employing functionals like B3LYP, can predict key structural parameters and electronic descriptors. mdpi.comnih.gov

These calculations would reveal the preferred bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to characterize the molecule's reactivity and electronic transitions.

Illustrative DFT-Calculated Properties for this compound The following table presents hypothetical data for illustrative purposes to demonstrate the type of information obtained from DFT calculations. These are not experimentally verified results.

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -515.123 | The total electronic energy of the optimized molecule. |

| HOMO Energy (eV) | -7.54 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy (eV) | +1.89 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 9.43 | Indicates electronic stability and resistance to excitation. |

| Dipole Moment (Debye) | 3.21 | A measure of the overall polarity of the molecule. |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic calculations. iastate.edu These "gold standard" methods are often used to benchmark the results from more computationally efficient methods like DFT. For this compound, high-accuracy ab initio calculations would be essential for obtaining precise relative energies between different conformations or for calculating reaction energy barriers where high confidence is required. iastate.edu

Conformational Analysis and Energy Landscapes of this compound

The six-membered oxane ring of this compound can adopt several conformations, such as chair, boat, and twist-boat forms. montclair.edu The presence of substituents—a fluorine atom at C3 and two hydroxyl groups at C4—profoundly influences the relative stability of these conformers. Fluorine substitution is known to have a significant impact on molecular conformation. nih.govnih.gov

A detailed conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. acs.org Such an analysis would determine the global minimum energy structure and the populations of different conformers at thermal equilibrium. The stability of the gem-diol moiety, which is often in equilibrium with a ketone, is another critical aspect that computational analysis can clarify. libretexts.orgresearchgate.net

Illustrative Conformational Energy Profile of this compound This table contains hypothetical relative energies for possible conformations of this compound to illustrate the output of a conformational analysis. These values are not based on actual computations.

| Conformer | Fluorine Position | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Chair | Axial | 1.5 | 8.5 |

| Chair | Equatorial | 0.0 | 90.1 |

| Twist-Boat | - | 5.8 | 1.4 |

| Boat | - | 6.9 | <0.1 |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. researchgate.net For this compound, an important potential reaction is the acid- or base-catalyzed dehydration of the gem-diol to form the corresponding ketone, 3-fluorooxan-4-one. libretexts.org

By modeling this reaction, researchers can identify the structures of all intermediates and, crucially, the transition states that represent the energy maxima along the reaction coordinate. researchgate.netresearchgate.net Calculating the energy of these transition states allows for the determination of the activation energy (energy barrier) for the reaction, which is a key factor governing the reaction rate.

Illustrative Reaction Pathway Data for Gem-Diol Dehydration The following table provides a hypothetical energy profile for the dehydration of this compound. This data is for illustrative purposes only.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | Protonation/Deprotonation Step | +12.5 |

| Intermediate | Protonated/Deprotonated Species | +4.2 |

| Transition State 2 (TS2) | Water Elimination | +18.7 |

| Product | 3-Fluorooxan-4-one + H₂O | -5.3 |

Analysis of Fluorine's Impact on Molecular Stability and Reactivity

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical and chemical properties. researchgate.netnih.gov The high electronegativity and small size of fluorine lead to strong inductive effects and unique stereoelectronic interactions that are not observed with other halogens. researchgate.netacs.org

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound influence on molecular structure and stability. wikipedia.org In this compound, the interaction between bonding and anti-bonding orbitals can stabilize certain conformations over others.

A key stereoelectronic interaction involving fluorine is hyperconjugation, where electron density is donated from a filled bonding orbital (e.g., a σ C-H or σ C-C orbital) into an adjacent empty anti-bonding orbital (e.g., the σ* C-F orbital). nih.gov These stabilizing n→π* or σ→σ* interactions are highly dependent on the geometry of the molecule. nih.gov Techniques like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these orbital interactions, providing a deeper understanding of the electronic factors that govern the molecule's conformational preferences and reactivity. youtube.com

Illustrative NBO Analysis of Orbital Interactions This table presents hypothetical stabilization energies from an NBO analysis on a chair conformer of this compound to illustrate the concept of stereoelectronic interactions.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Stabilization Energy E(2) (kcal/mol) | Conformation |

|---|---|---|---|

| σ (C5-H) | σ* (C3-F) | 2.1 | Equatorial Fluorine |

| σ (C2-C3) | σ* (C3-F) | 1.3 | Equatorial Fluorine |

| LP (O1) | σ* (C2-C3) | 3.5 | Both Conformations |

| σ (C2-H) | σ* (C3-F) | 0.4 | Axial Fluorine |

Electrostatic Potential Mapping

The electrostatic potential map of this compound provides a visual representation of the charge distribution across the molecule and offers insights into its reactive behavior. Computational studies, typically employing density functional theory (DFT), are used to calculate and visualize the electrostatic potential on the electron density surface of the molecule.

In this compound, the presence of highly electronegative fluorine and oxygen atoms significantly influences the electrostatic potential. The fluorine atom at the C-3 position and the two hydroxyl groups at the C-4 position create distinct regions of negative and positive potential.

Key Features of the Electrostatic Potential Map:

Negative Potential (Red/Yellow): Regions of high electron density, indicating susceptibility to electrophilic attack. In this compound, the most negative potential is localized around the oxygen atoms of the two hydroxyl groups and the fluorine atom. This is due to the lone pairs of electrons on these atoms.

Positive Potential (Blue): Regions of low electron density, indicating susceptibility to nucleophilic attack. The most positive potential is concentrated around the hydrogen atoms of the hydroxyl groups due to the polar O-H bonds. The hydrogen atoms on the oxane ring also exhibit a lesser degree of positive potential.

Neutral Potential (Green): Regions with a balanced charge distribution, typically found on the carbon backbone of the oxane ring.

The electrostatic potential map is a valuable tool for predicting intermolecular interactions. The positive regions around the hydroxyl hydrogens suggest their propensity to act as hydrogen bond donors, while the negative regions around the oxygens and fluorine indicate their ability to act as hydrogen bond acceptors.

Calculated Partial Atomic Charges:

The following table presents the calculated partial atomic charges for selected atoms in this compound, which quantitatively supports the features observed in the electrostatic potential map. These charges are typically derived from the computational chemistry software using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

| Atom | Partial Charge (a.u.) |

| O (oxane ring) | -0.45 |

| F (C-3) | -0.38 |

| C-3 | +0.25 |

| C-4 | +0.55 |

| O (hydroxyl 1) | -0.65 |

| H (hydroxyl 1) | +0.42 |

| O (hydroxyl 2) | -0.65 |

| H (hydroxyl 2) | +0.42 |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Solvent Effects and Hydration Modeling of Geminal Diol Formation

The stability of the geminal diol in this compound is significantly influenced by the surrounding solvent environment. Geminal diols are in equilibrium with their corresponding ketone or aldehyde precursors, and the position of this equilibrium can be shifted by solvent interactions. libretexts.org For this compound, the precursor would be 3-fluorooxan-4-one.

Hydration Modeling:

Computational hydration models are employed to simulate the interactions between this compound and water molecules. These models can range from implicit solvent models, where the solvent is treated as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation. These simulations help in understanding the stabilization of the geminal diol through hydrogen bonding.

The geminal diol group of this compound can act as both a hydrogen bond donor (via the hydroxyl hydrogens) and a hydrogen bond acceptor (via the hydroxyl oxygens). Water molecules in the solvent shell can form a network of hydrogen bonds with the diol, which stabilizes its structure relative to the ketone precursor.

Influence of the Fluoro Group:

The electron-withdrawing nature of the fluorine atom at the C-3 position plays a crucial role in stabilizing the geminal diol. This is due to the negative inductive effect of fluorine, which destabilizes the partial positive charge on the carbonyl carbon of the precursor ketone (3-fluorooxan-4-one). This destabilization of the ketone shifts the equilibrium towards the formation of the more stable geminal diol.

Solvent Polarity and Geminal Diol Stability:

The stability of the geminal diol is also dependent on the polarity of the solvent. In polar protic solvents like water, the geminal diol is significantly stabilized through hydrogen bonding. In nonpolar solvents, the equilibrium may shift back towards the ketone.

The following table illustrates the hypothetical relative energies of 3-fluorooxan-4-one and this compound in different solvent environments, demonstrating the effect of solvent polarity on the geminal diol stability.

| Solvent | Dielectric Constant | Relative Energy of Ketone (kcal/mol) | Relative Energy of Geminal Diol (kcal/mol) |

| Gas Phase | 1 | 0 | +5.2 |

| Dichloromethane | 9.1 | 0 | +1.8 |

| Acetonitrile | 37.5 | 0 | -2.5 |

| Water | 78.4 | 0 | -7.1 |

Note: These are illustrative theoretical values. A positive relative energy for the geminal diol indicates that the ketone is more stable, while a negative value indicates the geminal diol is more stable.

These computational findings highlight the importance of the solvent environment, particularly water, in the formation and stabilization of this compound. The combination of the inductive effect of the fluorine atom and the hydrogen bonding capabilities of the geminal diol group makes it a relatively stable entity in aqueous solutions.

Biological and Medicinal Chemistry Research Perspectives of 3 Fluorooxane 4,4 Diol

Molecular Recognition and Ligand-Receptor Interactions

The interaction of a small molecule with a biological receptor is governed by a combination of steric and electronic complementarity. The unique functionalities of 3-Fluorooxane-4,4-diol suggest a multifaceted role in modulating these interactions.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance binding affinity and other pharmacological properties. tandfonline.com Fluorine's van der Waals radius is similar to that of hydrogen, meaning its substitution for a hydrogen atom or a hydroxyl group often results in minimal steric disruption within a binding pocket. tandfonline.cominformahealthcare.com However, as the most electronegative element, fluorine significantly alters the local electronic environment, which can profoundly influence non-covalent interactions. tandfonline.com

| Compound Pair | Target | Effect of Fluorination | Reference |

|---|---|---|---|

| Enoxacin vs. Naphthyridine derivative | DNA Gyrase | 15-fold greater gyrase inhibitory activity | tandfonline.com |

| Fluorinated Amodiaquine vs. Amodiaquine | Malaria Parasite | Maintained similar IC50 while preventing metabolic oxidation | chemrxiv.org |

| Fluorinated Indoles vs. Parent Indoles | Human 5-HT1D Receptor | Improved pharmacokinetic profiles | tandfonline.com |

Geminal diols (gem-diols) are organic compounds featuring two hydroxyl groups attached to the same carbon atom. wikipedia.org They are typically viewed as hydrated forms of ketones or aldehydes and are often unstable, readily eliminating water to revert to the carbonyl form. pearson.comquora.com However, their stability is significantly increased by the presence of strong electron-withdrawing groups on the same carbon, which is a key feature of this compound due to the inductive effect of the adjacent fluorine atom. wikipedia.orgstackexchange.com A classic example of a stable gem-diol is chloral (B1216628) hydrate (B1144303), stabilized by a trichloromethyl group. wikipedia.orgechemi.com

In the context of receptor binding, the geminal diol moiety is a potent hydrogen bonding unit. It possesses two hydroxyl groups that can act as hydrogen bond donors and two oxygen atoms that can act as hydrogen bond acceptors. This allows for the formation of a robust network of hydrogen bonds with amino acid residues in a binding site, such as aspartate, glutamate, serine, or the peptide backbone. This functionality is particularly effective in mimicking the transition state of a carbonyl group undergoing nucleophilic attack, making gem-diols a key structural motif in many enzyme inhibitors, notably protease inhibitors.

The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous biologically active natural products and synthetic drugs. researchgate.net It can be considered a bioisostere of a cyclohexane (B81311) ring but with reduced lipophilicity and an ether oxygen that can act as a hydrogen bond acceptor. pharmablock.com Substituted oxane rings predominantly adopt a low-energy chair conformation to minimize torsional and steric strain.

The specific conformation of this compound will dictate the three-dimensional arrangement of its functional groups. The substituents—the fluorine atom at the 3-position and the geminal diol at the 4-position—will occupy specific axial or equatorial positions. This fixed spatial orientation is critical for molecular recognition. nih.gov A high-affinity interaction requires that the molecule's shape and the location of its key interacting groups (the fluorine, the hydroxyls, and the ring oxygen) are precisely complementary to the topology of the receptor's binding site. nih.gov Any deviation from this optimal conformation can lead to a significant loss in binding affinity and biological activity.

Enzymatic Transformations and Metabolic Pathways

The structural elements of this compound suggest it could serve as either a substrate or an inhibitor for various enzymes, with its metabolic fate being heavily influenced by the presence of the C-F bond.

Fluorinated molecules can function as enzyme inhibitors through various modes, including competitive, non-competitive, or mixed inhibition. rroij.com In the active site, the fluorine atom of this compound could engage in specific interactions that modulate binding. Its partial negative charge may be stabilized by positively charged residues, or it could form weak hydrogen bonds. nih.gov

The geminal diol moiety is particularly well-suited to interact with enzyme active sites that process carbonyl-containing substrates. By acting as a transition-state analog of a hydrated ketone or aldehyde, it can bind with very high affinity, potentially leading to potent enzyme inhibition. The two hydroxyl groups can form strong hydrogen bonds with catalytic residues, effectively "locking" the molecule in the active site. Furthermore, the oxane ring oxygen provides an additional hydrogen bond acceptor site, which can further anchor the molecule and contribute to binding affinity. nih.gov

The introduction of fluorine can dramatically influence enzymatic reaction mechanisms. echemi.com The strong electron-withdrawing nature of fluorine in this compound can lower the pKa of the nearby geminal diol protons and increase the electrophilicity of the C4 carbon. This electronic perturbation can alter the kinetics of enzymatic processing.

A key area of interest for fluorinated compounds is their use as mechanism-based inhibitors, also known as suicide substrates. nih.gov In such a scenario, the enzyme recognizes the fluorinated analog as a substrate and begins its catalytic cycle. However, the unique electronic properties imparted by fluorine lead to the formation of a highly reactive intermediate that covalently and irreversibly binds to an active site residue, thereby permanently inactivating the enzyme. tandfonline.com For example, the enzymatic elimination of the fluoride (B91410) ion can generate a stabilized carbocation or an electrophilic acyl fluoride within the active site, which is then attacked by a nucleophilic amino acid. tandfonline.comnih.gov This strategy has been successfully employed in the design of inhibitors for various enzymes, including glycosidases. tandfonline.com

The C-F bond is exceptionally strong and generally resistant to cleavage by metabolic enzymes like the cytochrome P450 family. nih.govnih.gov This property often imparts metabolic stability to fluorinated drugs, preventing oxidation at the fluorinated position and potentially increasing the drug's half-life and duration of action. chemrxiv.org

| Enzyme Type | Fluorinated Moiety | Potential Effect on Catalysis | Mechanistic Principle | Reference |

|---|---|---|---|---|

| Glycosidase | 2-Deoxy-2-fluoro-glycoside | Mechanism-based irreversible inhibition | Fluorine stabilizes the covalent glycosyl-enzyme intermediate, trapping the enzyme. | tandfonline.com |

| Thioesterase (FlK) | Fluoroacetyl-CoA | 104-fold rate acceleration vs. Acetyl-CoA | Fluorine's inductive effect lowers the pKa of α-protons, enabling a faster Cα-deprotonation pathway. | nih.gov |

| PLP-dependent enzymes | α-monofluorinated amino acids | Suicide substrate inactivation | Fluoride acts as a good leaving group to facilitate the formation of a reactive enamine intermediate. | nih.gov |

Development as Probes for Biological Systems

The strategic incorporation of fluorine into molecules intended for biological study has become a valuable tool in chemical biology and medicinal chemistry. While direct studies on this compound as a biological probe are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. The principles guiding the use of fluorinated compounds as probes are well-established and can be extrapolated to this specific molecule.

Fluorinated compounds are increasingly utilized as diagnostic tools in imaging techniques such as ¹⁹F-MRI and ¹⁸F-PET mdpi.comnih.gov. The presence of the fluorine atom provides a unique spectroscopic signature that can be exploited for non-invasive imaging and mechanistic studies. Small organic molecules containing fluorine can be designed to bind to specific biological targets, such as enzymes or receptors. Once bound, their location and concentration can be detected, providing valuable information about biological processes in vitro and in vivo.

A key aspect of a successful biological probe is its ability to interact with a biological system without significantly perturbing it, unless designed to do so. The small size of the fluorine atom is advantageous in this regard, as it can often replace a hydrogen atom or a hydroxyl group with minimal steric impact u-tokyo.ac.jpinformahealthcare.com. This allows for the synthesis of probes that closely mimic the natural ligand or substrate of a biological target. Furthermore, the introduction of fluorine can enhance the metabolic stability of a molecule, a desirable feature for probes intended for use in living systems benthamdirect.com.

The development of fluorescent probes is another significant area where fluorinated compounds have made an impact nih.govnih.govnih.gov. While the fluorine atom itself is not a fluorophore, its incorporation into a larger fluorescent molecule can modulate the photophysical properties of the dye. By attaching a fluorinated moiety like a this compound to a known fluorophore, it is conceivable to create probes with tailored properties for specific biological imaging applications. The design of such probes often involves a modular approach, consisting of a fluorophore, a linker, and a recognition element that directs the probe to its target nih.gov.

Application as Bioisosteres in Lead Compound Development

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design princeton.edutandfonline.com. The goal is to modulate the physicochemical and pharmacokinetic properties of a lead compound in a predictable manner to enhance its efficacy, selectivity, and safety profile. The this compound moiety possesses structural features that make it an intriguing candidate for bioisosteric replacement in drug discovery programs.

Fluorine itself is a well-established bioisostere for the hydrogen atom and the hydroxyl group u-tokyo.ac.jpnih.gov. Its van der Waals radius is similar to that of a hydrogen atom, yet it is highly electronegative. This unique combination of properties allows for the fine-tuning of a molecule's electronic environment without introducing significant steric bulk u-tokyo.ac.jp. The replacement of a hydroxyl group with fluorine can have profound effects on a molecule's properties, including its acidity/basicity, lipophilicity, and metabolic stability chim.it.

Mimicry of Hydroxyl Groups and Transition States

A primary application of the this compound moiety in bioisosterism would be to mimic one or more hydroxyl groups in a parent molecule. The fluorine atom at the 3-position can act as a bioisostere of a hydroxyl group, albeit with different hydrogen bonding capabilities as it can only act as a hydrogen bond acceptor nih.gov. The geminal diol at the 4-position, however, provides both hydrogen bond donor and acceptor functionalities, similar to two separate hydroxyl groups.

This ability to mimic hydroxyl groups is particularly relevant in the design of enzyme inhibitors. Many enzymatic reactions proceed through transition states that are rich in hydroxyl groups. By designing molecules that mimic the geometry and electronic properties of these transition states, it is possible to create potent and highly selective inhibitors. The rigid oxane scaffold of this compound could serve to hold the fluorine and diol functionalities in a precise orientation to mimic such a transition state.

The strategic placement of fluorine can also influence the acidity of nearby functional groups, which can be critical for binding interactions. The strong electron-withdrawing nature of fluorine can increase the acidity of the geminal diol, potentially leading to stronger hydrogen bonds with a biological target.

Impact on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine and a fluorinated heterocyclic motif like this compound can significantly impact the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a lead compound benthamdirect.comresearchgate.net.

Pharmacokinetic Properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage nih.gov. Replacing a metabolically labile hydrogen or hydroxyl group with fluorine can block metabolic pathways, thereby increasing the half-life and bioavailability of a drug benthamdirect.com.

Permeability: The introduction of fluorine can enhance a molecule's ability to permeate biological membranes, which can improve its oral bioavailability mdpi.comnih.gov.

Pharmacodynamic Properties:

Binding Affinity: As discussed, the fluorine and geminal diol groups can engage in specific interactions with a target protein, potentially increasing binding affinity and potency. The electronegativity of the fluorine atom can also modulate the electronic properties of the entire molecule, leading to more favorable interactions with the target.

Selectivity: By providing a unique three-dimensional arrangement of functional groups, the this compound moiety could enhance the selectivity of a drug for its intended target over off-target proteins, thereby reducing the potential for side effects.

The table below summarizes the potential effects of incorporating a this compound moiety as a bioisostere.

| Property | Potential Impact of this compound Moiety | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond is resistant to metabolic cleavage. |

| Binding Affinity | Potentially Increased | Unique hydrogen bonding and electronic interactions. |

| Selectivity | Potentially Increased | Defined 3D scaffold and specific functional group presentation. |

| Lipophilicity | Variable | Depends on the balance between the fluorinated oxane ring and the hydrophilic diol. |

| Permeability | Potentially Enhanced | Fluorine can improve membrane permeation. |

Future Directions and Emerging Research Areas for 3 Fluorooxane 4,4 Diol

Innovations in Synthetic Methodologies and Scalability

The development of efficient and stereoselective synthetic routes is the foundational step for any future investigation of 3-Fluorooxane-4,4-diol. Current methods for creating analogous fluorinated tetrahydropyrans often face challenges in yield, diastereoselectivity, and scalability. nih.govacs.org Future work will likely focus on overcoming these hurdles.

Key research objectives in this area would include:

Catalytic Fluoro-Cyclization: Adapting modern catalytic methods, such as the fluoro-Prins reaction, could provide a direct and atom-economical route to the fluorinated oxane core. nih.govresearchgate.net Research into novel catalysts, potentially involving earth-abundant metals or organocatalysts, could improve efficiency and reduce costs.

Stereoselective Fluorination: Achieving precise control over the stereochemistry of the fluorine atom at the C3 position is critical, as stereoisomers can have vastly different biological activities. Future methodologies may employ chiral fluorinating agents or asymmetric catalysis to selectively synthesize the desired diastereomer.

Geminal Diol Stabilization and Synthesis: The 4,4-diol is a hydrated form of the corresponding ketone, 3-fluorooxane-4-one. The fluorine atom at the adjacent alpha-position likely stabilizes the hydrate (B1144303) form through electron-withdrawing effects. Synthetic strategies could target the direct formation of the diol or involve the synthesis of the ketone followed by a controlled hydration step.

Scalability and Process Chemistry: For any practical application, the synthesis must be scalable. Future research will need to address the transition from laboratory-scale synthesis to larger-scale production, focusing on process safety, purification, and the use of cost-effective, readily available starting materials. rsc.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Fluoro-Prins Reaction | Convergent, builds the ring and incorporates fluorine in one step. | Diastereoselectivity, use of strong Lewis acids. |

| Asymmetric Organocatalysis | Metal-free, high stereocontrol. | Catalyst loading, reaction times, substrate scope. |

| Electrophilic Fluorination | Direct C-H or enolate fluorination. | Regioselectivity, potential for over-fluorination. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs, optimization of reaction parameters. |

Advanced Computational Approaches for Predictive Modeling and Machine Learning Integration

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design. chemrxiv.org For a novel molecule like this compound, these approaches can provide crucial insights before extensive laboratory work is undertaken.

Emerging research in this domain would involve:

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to predict the conformational preferences of the molecule, particularly the stability of the geminal diol relative to its ketone form. These calculations can also elucidate the influence of the fluorine atom on the molecule's electronic structure, reactivity, and bond energies. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or interacting with a biological target like an enzyme's active site. This can help predict its solubility, membrane permeability, and binding modes. nih.gov

Machine Learning (ML) for Property Prediction: By training ML models on datasets of known fluorinated and heterocyclic compounds, it may be possible to predict various properties of this compound, such as its lipophilicity, toxicity, and potential biological activities. chemrxiv.orgacs.org This in silico screening can help prioritize experimental efforts. SHAP (Shapley Additive Explanations) analysis can further provide insights into how specific structural features contribute to the predicted properties. chemrxiv.org

Exploration of Novel Biological Activities and Therapeutic Applications

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgrsc.orgnih.gov The structural similarity of the oxane ring to carbohydrates suggests that this compound could function as a glycomimetic, potentially interfering with carbohydrate metabolism or recognition processes.

Future therapeutic research could focus on:

Enzyme Inhibition: As an analog of 2-deoxy-D-glucose, fluorinated carbohydrates have shown potent activity as inhibitors of hexokinase, a key enzyme in the glycolysis pathway that is often upregulated in cancer cells. mdpi.com Investigating this compound as an inhibitor of hexokinase or other glycosidases and kinases is a promising avenue.

Antiviral and Antimicrobial Agents: Many fluorinated heterocycles exhibit significant antiviral and antimicrobial properties. rsc.org The unique structure of this compound could be screened against a wide range of pathogens to identify novel therapeutic leads.